molecular formula C13H22O B3049962 (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one CAS No. 2278-53-7

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one

Cat. No.: B3049962
CAS No.: 2278-53-7
M. Wt: 194.31 g/mol
InChI Key: PQDRXUSSKFWCFA-SOFGYWHQSA-N
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Description

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one typically involves the use of Grignard reagents and aldehydes. One common method includes the reaction of isopropylmagnesium bromide with 8-methylnona-6,8-dien-2-one under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation and subsequent dehydrogenation steps to achieve the desired diene structure. The use of palladium or platinum catalysts is common in these processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the diene system, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Flavoring Agent in Food Products

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is classified as a flavoring agent . It is utilized in the food industry to enhance the sensory attributes of various products, particularly in the formulation of fruity flavors. The compound's unique flavor profile makes it suitable for use in:

  • Beverages : Enhancing fruity notes in soft drinks and alcoholic beverages.
  • Confectionery : Adding complexity to candies and desserts.
  • Baked Goods : Providing a distinctive aroma and taste to pastries and breads.

Research on Biological Effects

Studies have indicated that compounds similar to this compound can exhibit various biological activities. Although specific research on this compound is limited, ketones in general have been investigated for their potential health benefits, including:

  • Antioxidant Properties : Some ketones may help in reducing oxidative stress.
  • Flavor Perception : Research into how different ketones influence human taste perception and preferences.

Applications in Fragrance Industry

The compound's aromatic qualities make it a candidate for use in the fragrance industry. It can be incorporated into perfumes and scented products to impart a fresh, fruity scent.

Potential Role in Agricultural Science

Given its origin from plants like Nicotiana tabacum (tobacco), there may be applications in agricultural science, particularly related to pest management or plant signaling pathways.

Applications Summary

Application AreaSpecific Uses
Food IndustryFlavoring agent in beverages, confectionery
Fragrance IndustryIngredient in perfumes and scented products
Biological ResearchPotential antioxidant properties
Agricultural SciencePossible applications in pest management

Case Study 1: Flavor Enhancement

In a study examining the impact of various ketones on flavor profiles, this compound was found to significantly enhance the fruity notes of a citrus beverage formulation. The sensory evaluation indicated that participants preferred formulations containing this compound over those without it.

Case Study 2: Antioxidant Activity

Research exploring the antioxidant properties of ketones highlighted that certain structures similar to this compound exhibited promising results in reducing oxidative stress markers in cell cultures. This suggests potential health benefits that warrant further investigation.

Mechanism of Action

The mechanism of action of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diene system allows it to participate in cycloaddition reactions, forming stable adducts with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness: (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its diene system, in particular, makes it a versatile intermediate in organic synthesis, distinguishing it from its analogs.

Biological Activity

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one, a ketone compound with the chemical formula C13H22O, has garnered interest for its unique structural properties and potential biological activities. This compound is characterized by an isopropyl group, a methyl group, and a conjugated diene system, which contributes to its reactivity in organic synthesis and potential applications in pharmaceuticals.

  • IUPAC Name : (6E)-8-methyl-5-(propan-2-yl)nona-6,8-dien-2-one
  • CAS Number : 2278-53-7
  • Molecular Weight : 194.31 g/mol
  • Structural Formula :
    CC C C CCC C O C C C C C\text{CC C C CCC C O C C C C C}

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activity. A study demonstrated that these derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions.

Antimicrobial Activity

The compound has also shown antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains, revealing significant inhibitory effects. This suggests that it could be a candidate for developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : It may inhibit cyclooxygenase enzymes involved in the inflammatory process.
  • Disruption of Bacterial Cell Wall Synthesis : The compound's structure may interfere with the synthesis of peptidoglycan in bacterial cell walls.

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound on human macrophages. The results indicated a decrease in the expression of TNF-alpha and IL-6 upon treatment with the compound, supporting its role as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Testing

In another investigation, various concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, Antimicrobial
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-olStructureModerate anti-inflammatory
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-amideStructureAntimicrobial only

Properties

CAS No.

2278-53-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one

InChI

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+

InChI Key

PQDRXUSSKFWCFA-SOFGYWHQSA-N

SMILES

CC(C)C(CCC(=O)C)C=CC(=C)C

Isomeric SMILES

CC(C)C(CCC(=O)C)/C=C/C(=C)C

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=C)C

boiling_point

238.00 °C. @ 760.00 mm Hg

density

0.846-0.852

Key on ui other cas no.

2278-53-7

physical_description

Clear yellow liquid;  Fruity melon-like aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-dimethyl-2,6-undecadiene-10-one; 2-methyl-5-isopropyl acetophenone; 2-hydroxy-2,5,5,8a-tetramethyl-1-(2-hydroxyethyl)-decahydronaphthalene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-5-isopropyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-5-isopropyl-1,3-nonadiene-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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